Imidafenacin - 17010-16-5

Imidafenacin

Catalog Number: EVT-270724
CAS Number: 17010-16-5
Molecular Formula: C20H21N3O
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Imidafenacin is a diarylmethane.
Imidafenacin is an antispasmodic agent with anticholinergic effects. It antagonizes muscarinic receptors in the bladder to reduce the frequency of urination in the treatment of overactive bladder. It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical.
Classification and Source

Imidafenacin is classified as an antimuscarinic agent, specifically targeting muscarinic acetylcholine receptors. It is particularly effective in reducing the frequency of urination by inhibiting the contraction of the bladder's detrusor muscle. The compound was developed by Kyorin Pharmaceutical Co., Ltd., located in Tokyo, Japan .

Synthesis Analysis

The synthesis of imidafenacin has evolved through various methods, with notable advancements aimed at improving yield and efficiency.

Molecular Structure Analysis

Imidafenacin's molecular formula is C19H20N2C_{19}H_{20}N_2, with a molecular weight of approximately 288.38 g/mol. The structure consists of:

  • A diphenylbutyronitrile backbone.
  • A methylimidazole moiety that contributes to its pharmacological activity.

The compound exhibits specific structural features that facilitate its interaction with muscarinic receptors, enhancing its efficacy as an antimuscarinic agent.

Chemical Reactions Analysis

Imidafenacin participates in several chemical reactions during its synthesis:

  1. Hydrolysis Reactions: The initial hydrolysis of bromo-2,2-diphenyl butyronitrile under alkaline conditions transforms it into an acid amide.
  2. Condensation Reactions: Following hydrolysis, the acid amide reacts with glyoxal ethylene to form imidafenacin.
  3. Purification Processes: Post-synthesis purification typically involves recrystallization to enhance purity levels .

These reactions are crucial for optimizing yield and ensuring the production of high-purity imidafenacin suitable for clinical use.

Mechanism of Action

Imidafenacin functions primarily by antagonizing muscarinic acetylcholine receptors—specifically M1, M2, and M3 subtypes—with varying affinities:

  • M3 Receptors: High affinity; responsible for stimulating detrusor muscle contraction.
  • M1 Receptors: Present on parasympathetic neurons; their antagonism reduces acetylcholine release.
  • M2 Receptors: Lower affinity; involved in modulating adenylate cyclase activity.

By blocking these receptors, imidafenacin effectively reduces detrusor muscle contractions and urinary frequency .

Pharmacokinetics

  • Bioavailability: Approximately 57.8% after oral administration.
  • Half-Life: About 3 hours.
  • Metabolism: Primarily via CYP3A4 and UGT1A4 pathways without active metabolites detected .
Physical and Chemical Properties Analysis

Imidafenacin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining formulation strategies for pharmaceutical applications.

Applications

Imidafenacin is primarily used in the treatment of overactive bladder syndrome (OAB). Its applications include:

Synthesis and Structural Optimization of Imidafenacin

Synthetic Pathways for Imidafenacin Derivatives

The synthesis of imidafenacin (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) employs strategic coupling reactions between diphenylmethane precursors and heterocyclic components. A primary route involves the nucleophilic substitution of 4-bromo-2,2-diphenylbutyramide with 2-methylimidazole under alkaline conditions. This reaction utilizes potassium hydroxide (KOH) as a base catalyst in polar aprotic solvents like dimethyl sulfoxide (DMSO), achieving yields of ~86% [4] [10]. Alternative pathways include:

  • Reductive amination: Condensation of 2,2-diphenyl-4-oxobutanenitrile with methylamine followed by catalytic hydrogenation and subsequent reaction with glyoxal to form the imidazole ring (32% yield) [4].
  • One-pot assembly: Using glyoxal, ammonia, and 2-methylimidazole precursors with α-bromoketone intermediates, yielding 89% under optimized conditions [4].

Table 1: Synthetic Routes for Imidafenacin

MethodKey ReagentsCatalyst/SolventYield (%)
Nucleophilic Substitution4-Bromo-2,2-diphenylbutyramide, 2-methylimidazoleKOH/DMSO86
Reductive Amination2,2-Diphenyl-4-oxobutanenitrile, methylaminePd/C, H₂32
One-pot CyclizationGlyoxal, ammonia, α-bromoketoneNone/EtOH89

Critical process optimizations focus on controlling reaction temperature (60–80°C), stoichiometric ratios of imidazole precursors, and purification techniques to minimize impurities like unsubstituted byproducts [10].

Structure-Activity Relationship (SAR) Studies of Muscarinic Receptor Antagonism

SAR analyses reveal that imidafenacin’s antimuscarinic activity depends critically on three structural elements:

  • Diphenylmethane Core: Enhances hydrophobic interactions with muscarinic receptors’ transmembrane domains. Removal of one phenyl group reduces M3 affinity by >100-fold [5] [7].
  • Butanamide Linker: Optimal four-carbon chain length balances conformational flexibility and receptor docking. Shorter chains (e.g., propanamide) impair potency due to reduced spatial alignment with allosteric sites [3] [5].
  • Imidazole Ring: The nitrogen atoms form hydrogen bonds with Thr231 and Asn507 residues of human M3 receptors. Saturation or substitution (e.g., pyridine) diminishes activity [5] [8].

Modifications to the amide group also impact efficacy:

  • Methylation decreases solubility and oral bioavailability.
  • Replacement with ester groups abolishes affinity due to altered electron distribution [3].

Role of 2-Methylimidazole Moiety in Receptor Binding Affinity

The 2-methyl group on the imidazole ring is pivotal for subtype selectivity and binding kinetics. Key functions include:

  • Steric Hindrance: The methyl group restricts rotation around the imidazole-C4 bond, stabilizing a conformation that preferentially fits the M3 receptor pocket over M2 subtypes. This underlies imidafenacin’s 13-fold higher affinity for M3 (Kb = 0.317 nM) versus M2 (IC₅₀ = 4.13 nM) receptors [4] [5].
  • Hydrophobic Interactions: The methyl group enhances van der Waals contacts with Leu225 and Trp503 in M3 receptors, increasing residence time. Demethylated analogs show 8-fold lower binding affinity [5] [8].
  • Selectivity Modulation: Unlike nonselective antagonists (e.g., oxybutynin), the 2-methyl group minimizes M2 binding, reducing cardiovascular side effects. Bladder-to-salivary gland selectivity ratios are 15-fold higher than solifenacin (1.7-fold) [6] [7].

Table 2: Impact of 2-Methylimidazole Modifications on Binding

ModificationM3 Kb (nM)M2 IC₅₀ (nM)Bladder Selectivity Ratio
None (unsubstituted)2.818.56.6
2-Methyl0.324.1312.9
4-Methyl1.29.88.2
2,4-Dimethyl0.97.48.2

Comparative Analysis of Imidafenacin vs. Other Diphenylmethane-Based Anticholinergics

Imidafenacin’s molecular design confers distinct advantages over classical anticholinergics:

  • Receptor Subtype Selectivity: Imidafenacin exhibits 50-fold higher M3/M2 selectivity than propiverine due to optimized imidazole interactions. Darifenacin—while M3-selective—has lower bladder-to-colon selectivity (1.4-fold vs. imidafenacin’s 150-fold) [6] [7].
  • Pharmacokinetic Profile: The imidazole moiety facilitates rapid absorption (Tₘₐₓ = 1.5 h) and short half-life (t₁/₂ = 2.9 h), minimizing cumulative toxicity. By contrast, tolterodine’s longer t₁/₂ (7–18 h) increases anticholinergic burden risks [6] [9].
  • Central Nervous System (CNS) Penetration: Positron emission tomography (PET) studies show imidafenacin occupies <10% of brain muscarinic receptors at therapeutic doses, whereas oxybutynin achieves 30–40% occupancy, correlating with cognitive impairment [8].

Table 3: Comparative Molecular and Pharmacological Profiles

ParameterImidafenacinOxybutyninTolterodineSolifenacin
Molecular Weight319.4 g/mol393.9 g/mol325.5 g/mol362.5 g/mol
M3 Affinity (Kb, nM)0.320.742.51.2
M1/M3 Selectivity1:11:11:31:10
Bladder Salivary Gland Selectivity15:11.4:12.5:11.7:1
CNS Receptor Occupancy (%)<1030–4015–2010–15

Structural innovations in imidafenacin thus enable precision targeting of bladder M3 receptors with minimized off-organ effects, positioning it uniquely among diphenylmethane anticholinergics [3] [6] [8].

Properties

CAS Number

17010-16-5

Product Name

Imidafenacin

IUPAC Name

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24)

InChI Key

SQKXYSGRELMAAU-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Imidafenacin; KRP-197; KRP-197; KRP-197; ONO 8025; ONO 8025; ONO 8025; Uritos; Staybla

Canonical SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.